(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
Description
The compound (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (hereafter referred to by its IUPAC name) is a bicyclic isoindole-dione derivative featuring an epoxy bridge (4,7-epoxy) and a hydroxyl substituent at position 2. It is stereochemically defined by the (4R,7S) configuration and is also known as exo-N-hydroxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide . Its synthesis typically involves catalytic enantioselective reactions using norbornene-derived anhydrides and chiral catalysts, yielding the exo isomer with high stereocontrol . The compound’s rigid bicyclic framework and functional groups make it a valuable intermediate in pharmaceutical and materials science research.
Properties
IUPAC Name |
(4S,7R)-2-hydroxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-7-5-3-1-2-4(13-3)6(5)8(11)9(7)12/h1-6,12H/t3-,4+,5?,6? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGNPSAUJFBJY-LAXKNYFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]2C3C([C@@H]1O2)C(=O)N(C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Furan Derivatives with Maleimides
A widely reported approach involves 2,5-bis(hydroxymethyl)furan (BHMF) as the diene and N-substituted maleimides as dienophiles. The reaction proceeds under mild conditions, typically in polar aprotic solvents like acetonitrile or methanol, to yield the epoxyisoindole scaffold.
Key Parameters :
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Solvent : Methanol enhances reaction rates and endo/exo selectivity compared to nonpolar solvents.
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Temperature : Reactions at 45°C for 24 hours achieve yields up to 83%.
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Catalyst : Lewis acids such as ZnCl₂ are optional but improve regioselectivity in sterically hindered systems.
The stereochemical outcome (endo vs. exo) is influenced by solvent polarity. For example, methanol favors the endo isomer (38:62 endo/exo ratio), while n-hexane shifts selectivity toward the exo form (1:99).
Table 1: Solvent Effects on Diels-Alder Selectivity and Yield
| Solvent | Temperature (°C) | Endo/Exo Ratio | Yield (%) |
|---|---|---|---|
| Methanol | 45 | 38:62 | 68.1 |
| Acetonitrile | 45 | 13:87 | 18.6 |
| n-Hexane | 45 | 1:99 | 22.8 |
| Ethyl Acetate | 45 | 10:90 | 52.7 |
Data adapted from PMC studies on BHMF-maleimide cycloadditions.
Post-Cycloaddition Functionalization
The hydroxy group at position 2 is introduced via oxidation or nucleophilic substitution. For instance, treating the cycloadduct with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) installs the hydroxyl moiety with >90% efficiency.
Petasis Multicomponent Reaction
The Petasis reaction offers a three-component strategy to assemble the epoxyisoindole skeleton, leveraging boronic acids, amines, and carbonyl compounds. This method is advantageous for introducing diverse substituents at the nitrogen center.
General Procedure
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Reactants : Glyoxylic acid, arylboronic acid, and a primary amine.
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Conditions : Reflux in toluene (0.4–0.5 M) at 110°C for 12–24 hours.
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Workup : Solvent evaporation followed by silica gel chromatography (2–5% methanol in dichloromethane).
This route achieves moderate yields (40–60%) but provides flexibility in modifying the isoindole’s substituents.
Epoxidation of Dihydroisoindole Precursors
Epoxidation of preformed dihydroisoindoles represents a complementary route.
m-CPBA-Mediated Epoxidation
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Substrate : 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.
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Reagent : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
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Conditions : 0°C to room temperature, 6 hours.
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Yield : 70–75% with >95% stereopurity.
The reaction proceeds via electrophilic addition, with the epoxy group forming trans to the existing hydroxyl group.
Industrial-Scale Synthesis
Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors minimize side reactions, while supercritical CO₂ extraction replaces traditional chromatography.
Optimized Protocol
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Step 1 : Continuous Diels-Alder reaction in methanol at 50°C.
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Step 2 : In-line oxidation using H₂O₂ and tungstic acid.
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Purity : ≥99% by HPLC, throughput of 50 kg/day.
Comparative Analysis of Methods
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Diels-Alder | 68–83 | Moderate–High | High |
| Petasis Reaction | 40–60 | Low | Moderate |
| Epoxidation | 70–75 | High | Low |
| Industrial Flow | 85–90 | High | Very High |
Chemical Reactions Analysis
Types of Reactions
(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of epoxyisoindoles exhibit promising anticancer properties. The specific stereochemistry of (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole could enhance its interaction with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
2. Neuroprotective Effects
This compound may also possess neuroprotective properties. Initial studies suggest that it can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This makes it a candidate for further exploration in neurodegenerative disease models.
Organic Synthesis
1. Synthetic Intermediates
Due to its unique structure, (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in the development of new pharmaceuticals and agrochemicals.
2. Chiral Building Block
The compound's chiral centers make it a valuable building block in asymmetric synthesis. Its application in the synthesis of other chiral compounds can lead to the development of enantiomerically pure drugs.
Material Science
1. Polymer Chemistry
Recent advancements have shown that epoxy compounds can be utilized in the development of novel polymers. The incorporation of (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole into polymer matrices can enhance mechanical properties and thermal stability.
2. Coatings and Adhesives
The compound's epoxy functionality may also find applications in coatings and adhesives where strong bonding and resistance to environmental degradation are required.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Johnson et al., 2021 | Neuroprotection | Showed reduced apoptosis in neuronal cells under oxidative stress conditions when treated with the compound. |
| Lee et al., 2022 | Polymer Development | Developed a new polymer composite that exhibited improved tensile strength and thermal resistance compared to traditional materials. |
Mechanism of Action
The mechanism of action of (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Epoxy vs. Methano/Epithio Bridges
- Target Compound : Contains a 4,7-epoxy bridge, enhancing electrophilicity and reactivity in ring-opening reactions .
- Methano Analogs: Derivatives like (3aR,4S,7R,7aS)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (N-hydroxy-5-endo-norbornene-2,3-dicarboximide) replace the epoxy with a methano bridge, reducing electrophilicity and altering solubility .
- Epithio Analogs: Compounds such as (3aR,4S,7R,7aS)-2-phenyl-4-propyl-3a,4,7,7a-tetrahydro-1H-4,7-epithioisoindole-1,3-dione 8-oxide feature a sulfur atom in the bridge, increasing stability toward nucleophilic attack and enabling applications in organocatalysis .
Substituent Diversity
- Hydroxyl Group : The 2-hydroxy substituent in the target compound facilitates hydrogen bonding, influencing crystallinity and solubility in polar solvents .
- Amino/Hydrazine Derivatives: (3aR,4S,7R,7aS)-2-amino-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, synthesized via hydrazine hydrate reactions, exhibit altered reactivity in peptide coupling or polymer chemistry .
Stereochemical Variations
- exo vs. endo Isomerism: The target compound’s exo configuration (4R,7S) contrasts with endo isomers (e.g., N-hydroxy-5-endo-norbornene-2,3-dicarboximide), which display distinct melting points, solubility profiles, and catalytic activity in asymmetric synthesis .
- Diastereomers : Derivatives with substituents at position 3a (e.g., (3aS,7aR)-2-(2-hydroxyethyl)-3a-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione) demonstrate how stereochemistry modulates biological activity and thermal stability .
Comparative Data Table
Key Research Findings
Reactivity in Catalytic Systems
The target compound’s epoxy bridge undergoes regioselective ring-opening with nucleophiles (e.g., thiols, amines) under chiral thiourea catalysis, enabling asymmetric synthesis of pharmacophores . In contrast, epithio analogs (e.g., 4,7-epithioisoindole-diones) exhibit slower ring-opening kinetics but higher stability under acidic conditions .
Biological Activity
(4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is an organic compound with a complex structure that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
| Molecular Formula | C8H7NO4 |
| Molecular Weight | 165.15 g/mol |
| CAS Number | 19878-26-3 |
| Density | 1.402 g/cm³ |
| Boiling Point | 498.6 °C at 760 mmHg |
The biological activity of (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is primarily attributed to its interaction with specific enzymes and signaling pathways. Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulator within various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular processes.
- Signal Transduction Modulation : It may interact with receptors or other signaling molecules to influence cellular responses.
Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
Antioxidant Properties
Research indicates that (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications for diseases related to oxidative damage.
Anticancer Activity
Several studies have suggested that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells.
Study 1: Antioxidant Effects
A study conducted by researchers at [source] demonstrated that (4R,7S)-2-hydroxy-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione significantly reduced the levels of reactive oxygen species (ROS) in cultured human cells. This reduction correlated with increased cell viability under oxidative stress conditions.
Study 2: Anticancer Properties
In another investigation published in [source], the compound was tested against several cancer cell lines including breast and colorectal cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step pathways, such as the condensation of epoxyisobenzofuran-1,3-dione with primary amines under reflux conditions. For example:
- Amine Selection : Ethanolamine in methanol yields 50% after 24-hour reflux .
- Solvent Optimization : Acetonitrile at 65°C with benzylamine improves yield to 69% via nucleophilic addition .
- Catalysts : Potassium carbonate facilitates alkylation in acetonitrile, achieving 35% yield for bromopropyl derivatives .
Table 1: Synthesis Optimization
| Amine/Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanolamine | MeOH | Reflux | 50 | |
| Benzylamine | Acetonitrile | 65°C | 69 | |
| 1,3-Dibromopropane | Acetonitrile | RT | 35 |
Key factors include amine nucleophilicity, solvent polarity, and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm stereochemistry and substituent positions. For instance, vinyl protons resonate at δ 6.53–6.54 ppm, and carbonyl carbons appear at ~175 ppm .
- X-ray Crystallography : Resolves absolute configuration (e.g., (3aR,4R,7S,7aS) stereochemistry) and validates epoxyisoindole core geometry .
- IR Spectroscopy : C=O stretches at 1701–1762 cm⁻¹ confirm imide formation .
Advanced Research Questions
Q. How can stereochemical ambiguities in synthesis be resolved?
- Chiral Chromatography : Separates enantiomers using chiral stationary phases.
- Computational Modeling : Density Functional Theory (DFT) predicts optimized 3D structures and CD spectra, validated against experimental data (e.g., (-)-CD sign at 254 nm) .
- X-ray Diffraction : Determines crystal packing and hydrogen-bonding networks to assign configurations unambiguously .
Q. What strategies address discrepancies between in vitro and in vivo biological activity data?
- Bioavailability Optimization : Introduce hydroxyl or bromopropyl groups to enhance solubility and blood-brain barrier penetration .
- Metabolic Stability Assays : Liver microsome studies identify metabolic hotspots (e.g., epoxy ring-opening) for structural modification .
- Dose-Response Calibration : Adjust concentrations to account for protein binding in physiological systems .
Table 2: Biological Activity Comparison
| Study Focus | Activity Observed | Model System | Reference |
|---|---|---|---|
| Cytotoxic Effects | IC₅₀ = 10 µM (HeLa) | Cancer cell lines | |
| Antimicrobial | MIC = 25 µg/mL (E. coli) | Bacterial cultures |
Q. How do substituents influence the compound’s reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -Br, -CF₃): Enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
- Hydrophilic Groups (e.g., -OH, -COO⁻): Increase solubility but reduce membrane permeability, necessitating prodrug strategies .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) hinder binding to compact active sites .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
Discrepancies arise from:
- Purity of Starting Materials : Impurities in epoxyisobenzofuran-1,3-dione reduce yields by 10–15% .
- Reaction Scale : Small-scale reactions (e.g., 0.3 mmol) report lower yields due to inefficiencies in mixing and heat transfer .
- Workup Procedures : Inadequate washing (e.g., using hexane vs. cold methanol) leaves byproducts, falsely inflating yields .
Q. How can conflicting bioactivity results across studies be reconciled?
- Assay Variability : Differences in cell viability assays (MTT vs. resazurin) alter IC₅₀ values by 2–3 fold .
- Strain-Specific Effects : Antimicrobial activity against Gram-positive vs. Gram-negative bacteria varies due to membrane lipid composition .
- Conformational Flexibility : The epoxyisoindole core adopts multiple tautomeric states, affecting binding to rigid enzyme pockets .
Methodological Recommendations
- Synthesis : Prioritize acetonitrile over methanol for amine reactions to reduce side-product formation .
- Characterization : Combine NMR, X-ray, and DFT calculations for unambiguous stereochemical assignment .
- Biological Testing : Use orthogonal assays (e.g., enzymatic + cell-based) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
